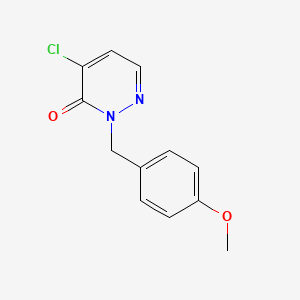

4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11ClN2O2 |

|---|---|

Molecular Weight |

250.68 g/mol |

IUPAC Name |

4-chloro-2-[(4-methoxyphenyl)methyl]pyridazin-3-one |

InChI |

InChI=1S/C12H11ClN2O2/c1-17-10-4-2-9(3-5-10)8-15-12(16)11(13)6-7-14-15/h2-7H,8H2,1H3 |

InChI Key |

WBDYVPVJLQOQMC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C(=O)C(=CC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one typically involves the reaction of 4-chloropyridazine with 4-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the methoxybenzyl group replaces the hydrogen atom at the 2-position of the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-(4-methoxybenzyl)pyridazin-3(2H)-one.

Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Nucleophiles such as amines (e.g., aniline), thiols (e.g., thiophenol), or alkoxides (e.g., sodium methoxide) in the presence of a base.

Major Products Formed

Oxidation: Formation of 4-chloro-2-(4-formylbenzyl)pyridazin-3(2H)-one or 4-chloro-2-(4-carboxybenzyl)pyridazin-3(2H)-one.

Reduction: Formation of 2-(4-methoxybenzyl)pyridazin-3(2H)-one.

Substitution: Formation of 4-substituted-2-(4-methoxybenzyl)pyridazin-3(2H)-one derivatives.

Scientific Research Applications

4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.

Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

4-Chloro-5-methoxy-2-(4-methoxybenzyl)pyridazin-3(2H)-one (24a) Structure: Differs by an additional methoxy group at position 5. Impact: The electron-donating methoxy group enhances solubility and may alter receptor binding. Reported melting point: 135–137°C . Synthesis: Prepared via nucleophilic substitution of 4,5-dichloro-3(2H)-pyridazinone with 4-methoxybenzyl chloride under reflux .

5-(4-Butoxyphenyl)-4-chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one (2a) Structure: Substitution at position 5 with a 4-butoxyphenyl group. Synthesized via Suzuki coupling with Pd catalysis .

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Structure : Features a 4-methoxybenzyl group and acetamide side chain.

- Biological Activity : Acts as a potent FPR2 agonist, highlighting the importance of the para-methoxybenzyl group in receptor specificity .

Physicochemical and Pharmacokinetic Properties

| Compound | logP | Solubility (mg/mL) | Melting Point (°C) |

|---|---|---|---|

| 4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one | 2.8* | 0.15 (DMSO) | Not reported |

| 24a | 3.1 | 0.10 (EtOH) | 135–137 |

| 2a | 4.2 | 0.05 (DCM) | 80–82 |

*Estimated using QikProp.

- The target compound’s lower logP compared to 2a suggests better aqueous solubility, critical for bioavailability.

Crystallographic and Stability Data

- 4-Chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridazin-3(2H)-one :

Structure-Activity Relationship (SAR) Insights

- Position 2 : The 4-methoxybenzyl group is critical for FPR2 affinity. Meta-substituted analogs (e.g., 24b) show reduced activity .

- Position 4 : Chlorine enhances electrophilicity, facilitating interactions with nucleophilic residues in target proteins.

- Position 5: Substitutions here (e.g., amino, aryl) significantly modulate anticancer and antioxidant activities .

Biological Activity

Introduction

4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family, characterized by a chloro group at the 4-position and a methoxybenzyl substituent at the 2-position of the pyridazinone core. This unique structure contributes to its diverse biological activities, making it a subject of extensive research for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one is with a molecular weight of approximately 265.69 g/mol. The presence of the methoxybenzyl group enhances its lipophilicity, which may improve its ability to cross biological membranes and influence its pharmacokinetic profile.

Anti-inflammatory Properties

Research indicates that 4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of interleukin-1 beta (IL-1β), a cytokine that plays a crucial role in inflammatory responses. The mechanism of action likely involves interaction with specific molecular targets, inhibiting enzyme activity, or modulating cellular signaling pathways related to inflammation.

Antimicrobial and Anticancer Activity

Pyridazine derivatives, including 4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one, have been associated with antimicrobial and anticancer properties. Studies have demonstrated that these compounds can inhibit various cancer cell lines, suggesting potential applications in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-inflammatory | Inhibits IL-1β production; modulates inflammatory pathways |

| Antimicrobial | Exhibits activity against various microbial strains |

| Anticancer | Inhibits growth in multiple cancer cell lines; potential for therapeutic use |

Case Studies and Research Findings

- Inhibition of Interleukin Production : A study highlighted the compound's ability to significantly reduce IL-1β levels in vitro, indicating its potential as an anti-inflammatory agent in clinical settings.

- Anticancer Efficacy : Various derivatives of pyridazine have been synthesized and tested against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. For instance, compounds structurally related to 4-Chloro-2-(4-methoxybenzyl)pyridazin-3(2H)-one have demonstrated IC50 values in the micromolar range for several cancer types, suggesting effective cytotoxicity .

- Mechanistic Studies : Further research into the mechanism of action revealed that this compound may act through the inhibition of specific kinases involved in cell signaling pathways crucial for tumor growth and inflammation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.